molecular formula C9H11NO4S B1211224 S-(2,3-Dihydroxyphenyl)cysteine CAS No. 79329-88-7

S-(2,3-Dihydroxyphenyl)cysteine

Cat. No.: B1211224
CAS No.: 79329-88-7
M. Wt: 229.26 g/mol
InChI Key: ZRFSDMIIAXRWIU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2,3-Dihydroxyphenyl)cysteine is a cysteine adduct characterized by a benzene ring substituted with hydroxyl groups at the 2- and 3-positions, covalently linked to the sulfur atom of cysteine. This compound is primarily recognized as a biomarker of benzene exposure, formed via the reaction of 1,2-benzoquinone (a reactive metabolite of benzene) with cysteine residues in hemoglobin and serum albumin . The compound’s synonyms include CID192208 and L-Cysteine, S-(2,3-dihydroxyphenyl) .

Properties

CAS No.

79329-88-7

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3-dihydroxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H11NO4S/c10-5(9(13)14)4-15-7-3-1-2-6(11)8(7)12/h1-3,5,11-12H,4,10H2,(H,13,14)/t5-/m0/s1

InChI Key

ZRFSDMIIAXRWIU-YFKPBYRVSA-N

SMILES

C1=CC(=C(C(=C1)SCC(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C(=C1)SC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C(=C1)SCC(C(=O)O)N)O)O

Synonyms

S-(2,3-dihydroxyphenyl)cysteine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

S-Phenylcysteine

Structure: Unlike S-(2,3-dihydroxyphenyl)cysteine, S-phenylcysteine lacks hydroxyl groups on the benzene ring. Formation Pathway: It is generated by the reaction of benzene oxide (another benzene metabolite) with cysteine residues in hemoglobin and albumin . Biological Role: Acts as a biomarker for benzene exposure but is less specific to oxidative stress compared to dihydroxyphenyl derivatives.

S-(2,5-Dihydroxyphenyl)cysteine

Structure : Features hydroxyl groups at the 2- and 5-positions of the benzene ring.
Formation Pathways :

  • Benzene Exposure: Derived from 1,4-benzoquinone adducts, similar to the 2,3-isomer .
  • Acetaminophen Metabolism: Identified as a urinary metabolite in mice administered acetaminophen (APAP), accounting for ~1.5% of the administered dose . Biological Implications: While associated with benzene toxicity, its formation from APAP suggests a non-hepatotoxic pathway, contrasting with the hepatotoxicity of other APAP metabolites like N-acetyl-p-benzoquinone imine (NAPQI) .

Cis/Trans-2-(3′,4′-Dihydroxyphenyl) Derivatives

Structure: These compounds (e.g., compounds 4 and 5 in ) incorporate acetylated amino groups and benzodioxane moieties, differing significantly from the cysteine-linked structure of this compound. Source and Activity: Isolated from C. molossus, they exhibit bioactivities relevant to traditional medicinal uses (e.g., anti-cancer, anti-inflammatory) but lack direct structural or metabolic parallels to cysteine adducts .

Key Research Findings

Analytical Detection Methods

  • This compound : Detected via mass spectrometry in hemoglobin adduct studies .
  • S-(2,5-Dihydroxyphenyl)cysteine : Quantified in mouse urine using HPLC and GC/MS, with a detection limit enabling precise measurement at ~1.5% of the administered APAP dose .

Toxicological Significance

  • Benzone-Derived Adducts : Both 2,3- and 2,5-isomers are linked to benzene’s hematotoxic effects, but their relative abundance varies with metabolic conditions .

Data Tables

Table 1: Structural and Metabolic Comparison

Compound Substituent Positions Parent Compound Key Metabolic Role
This compound 2,3-dihydroxy Benzene Biomarker of benzene exposure
S-(2,5-Dihydroxyphenyl)cysteine 2,5-dihydroxy Benzene/APAP Dual-source metabolite; detox marker
S-Phenylcysteine None Benzene General benzene exposure biomarker

Table 2: Analytical and Toxicological Data

Compound Detection Method Biological Sample Concentration/Relevance
This compound MS-based assays Hemoglobin Correlates with benzene dose
S-(2,5-Dihydroxyphenyl)cysteine HPLC/GC-MS Mouse urine 1.5% of APAP dose; non-hepatotoxic

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